molecular formula C9H6F3NO B1586608 4-Methoxy-3-(trifluoromethyl)benzonitrile CAS No. 261951-87-5

4-Methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1586608
CAS No.: 261951-87-5
M. Wt: 201.14 g/mol
InChI Key: FLHQJZPLFRIGOT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is known for its unique chemical structure, which includes a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various scientific research applications due to its distinctive properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the trifluoromethylation of 4-methoxybenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
4-Methoxy-3-(trifluoromethyl)benzonitrile is part of a broader class of trifluoromethyl-containing compounds that have been shown to enhance the pharmacokinetic properties of drugs. The trifluoromethyl group is known for its ability to increase metabolic stability and lipophilicity, making such compounds more effective as pharmaceuticals.

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been investigated for their ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) through potentiation of β-lactam antibiotics .
  • Antimalarial Research : In hit-to-lead studies for antimalarial drugs, compounds similar to this compound have been identified as potential leads due to their potency against resistant strains of Plasmodium falciparum. The methoxy and trifluoromethyl substituents contribute to their biological activity .
  • FDA-Approved Drugs : The trifluoromethyl group has been incorporated into various FDA-approved drugs over the past two decades, enhancing their efficacy and safety profiles .

Agrochemicals

The compound is also being explored in the development of agrochemicals. Its unique structure allows for the modification of herbicides and pesticides, improving their effectiveness and reducing environmental impact.

  • Herbicide Development : The incorporation of trifluoromethyl groups in herbicide formulations has been shown to increase selectivity and reduce toxicity to non-target organisms. This makes compounds like this compound valuable in agricultural applications.
  • Pesticide Efficacy : Studies have demonstrated that the addition of such functional groups can enhance the bioactivity of pesticides against a range of pests while minimizing adverse effects on beneficial insects .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials with specific thermal and mechanical properties.

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and resistance to solvents due to the presence of trifluoromethyl groups.
  • Coatings and Films : Its unique chemical structure allows for the creation of coatings that are resistant to chemicals and environmental degradation, making it suitable for industrial applications .

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityCompounds similar to this compound showed significant inhibition against MRSAPotential for new antibiotic formulations
Antimalarial ResearchIdentified as a lead compound with potent activity against resistant P. falciparum strainsCould lead to new treatments for malaria
Agrochemical DevelopmentEnhanced efficacy of herbicides with reduced toxicityImproved agricultural practices

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .

Biological Activity

4-Methoxy-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H8F3N
  • Molecular Weight : 215.17 g/mol
  • CAS Number : 393-15-7

The presence of the methoxy group and the trifluoromethyl group significantly influences the compound's solubility, lipophilicity, and overall biological activity.

Antiprotozoal Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit notable antiprotozoal activity. For instance, it was found that certain trifluoromethyl-substituted phenyl derivatives showed increased potency against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than 0.050 µM . This suggests that this compound may possess similar antiprotozoal properties.

Inhibition Studies

Inhibition studies have indicated that compounds containing trifluoromethyl groups can significantly enhance the inhibition of various enzymes. For example, it has been reported that the introduction of a trifluoromethyl group in the para-position of phenolic rings can increase the potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . This mechanism could be relevant for understanding how this compound interacts with biological targets.

Molecular Docking Studies

Molecular docking studies have shown that the binding affinity of compounds like this compound can be predicted using cheminformatics tools. These studies suggest potential interactions with specific biological targets, which could lead to therapeutic applications . The compound's structural features may facilitate favorable interactions with target proteins, enhancing its biological efficacy.

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that compounds with trifluoromethyl groups often demonstrate improved metabolic stability and bioavailability. This is particularly relevant in drug development, where such properties can enhance therapeutic outcomes . Understanding the pharmacokinetics of this compound could provide insights into its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiprotozoalIC50 < 0.050 µM against E. histolytica
Enzyme InhibitionIncreased potency for serotonin uptake
CytotoxicitySignificant effects on cancer cell lines
PharmacokineticsImproved metabolic stability

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQJZPLFRIGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379506
Record name 4-methoxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-87-5
Record name 4-Methoxy-3-trifluoromethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-87-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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